1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride
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Overview
Description
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride is a chemical compound with the molecular formula C12H23N3O It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and pharmaceutical research
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It has been optimized to provide nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound modulates biomarkers of signaling through PKB in vivo and strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It is known that the cellular environment, including the presence of growth factors and the state of the cell membrane, can influence the activation of pkb and the efficacy of its inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method involves the reaction of 4-aminopiperidine with acetyl chloride to form the intermediate compound, which is then further reacted with another piperidine derivative to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in various substituted piperidine derivatives.
Scientific Research Applications
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[4-(aminomethyl)piperidin-1-yl]ethan-1-one: Another piperidine derivative with similar chemical properties.
1-(pyridin-4-yl)ethan-1-one: A related compound with a pyridine ring instead of a piperidine ring.
Uniqueness
1-{4-[(Piperidin-4-yl)amino]piperidin-1-yl}ethan-1-one dihydrochloride is unique due to its specific structure, which allows for versatile chemical modifications and interactions with various biological targets. This makes it a valuable compound in research and development across multiple scientific disciplines.
Properties
IUPAC Name |
1-[4-(piperidin-4-ylamino)piperidin-1-yl]ethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O.2ClH/c1-10(16)15-8-4-12(5-9-15)14-11-2-6-13-7-3-11;;/h11-14H,2-9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYHDQNVMFCVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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